1-(4-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
This compound belongs to the cyclopenta[d]pyrimidine class, characterized by a fused bicyclic structure combining a cyclopentane ring and a pyrimidine moiety. The 4-methoxyphenyl group at position 1 and the sulfanylidene (thione) group at position 4 are critical substituents influencing its reactivity and biological activity. It has been synthesized via multi-step protocols involving nucleophilic substitutions and cyclization reactions, as demonstrated in the preparation of related cyclopenta[d]pyrimidine derivatives .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-10-7-5-9(6-8-10)16-12-4-2-3-11(12)13(19)15-14(16)17/h5-8H,2-4H2,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQHFDAAJWTRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCC3)C(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves cyclocondensation reactions. One common method includes the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This method is efficient and yields the desired compound with high purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential neuroprotective and anti-inflammatory properties.
Industry: The compound can be used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with molecular targets such as enzymes and proteins. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioxo group plays a crucial role in its binding affinity and inhibitory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfur-Containing Substituents
2-[(4-Methylbenzyl)Sulfanyl]-3,5,6,7-Tetrahydro-4H-Cyclopenta[d]Pyrimidin-4-One
- Structure : Features a 4-methylbenzyl thioether at position 2 instead of the sulfanylidene group.
- Properties : Molecular weight = 259.33 g/mol; SMILES:
O=C2C3=C(N=C(SCc1ccc(cc1)C)N2)CCC3. - Applications : Studied for kinase inhibition and as a scaffold in drug discovery due to its planar aromatic system .
3-(4-Chlorophenyl)-2-[(4-Methylbenzyl)Sulfanyl]-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-4-One
- Structure: Incorporates a thieno-pyrimidine fused system and a 4-chlorophenyl group.
- Properties : Molecular weight = 418.58 g/mol; IUPAC name includes a tricyclic core .
- Applications : Explored for anticancer activity, with enhanced stability due to the thiophene ring .
2-[(4-Fluorobenzyl)Sulfanyl]-1,5,6,7-Tetrahydro-4H-Cyclopenta[d]Pyrimidin-4-One
Functional Group Variations
4-(2,6-Dichlorophenyl)-3,4-Dihydro-6-Phenylpyrimidin-2(1H)-One
- Structure: Lacks the cyclopentane ring but retains the pyrimidinone core with dichlorophenyl and phenyl groups.
- Properties : Molecular weight = 319.19 g/mol; IR peaks at 1,683 cm⁻¹ (C=O) .
- Applications : Demonstrated antifungal (Rf = 0.96) and antioxidant activity in vitro .
1-(Pyridin-2-ylmethyl)-4-Sulfanylidene-1H,2H,3H,4H,5H,6H,7H-Cyclopenta[d]Pyrimidin-2-One
Key Differences and Implications
The sulfanylidene group (C=S) increases electrophilicity at position 4, favoring nucleophilic attacks in synthetic modifications, unlike thioether or oxo groups in analogues .
Pyridin-2-ylmethyl derivatives (e.g., ) exhibit better solubility profiles, making them preferable for oral bioavailability studies.
Synthetic Accessibility :
- The target compound’s synthesis requires N,O-bis(trimethylsilyl) acetamide for silylation, whereas analogues with simpler thioethers (e.g., ) use direct alkylation steps, reducing cost and complexity .
Biological Activity
1-(4-Methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, including antibacterial activity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopenta[d]pyrimidin-2-one core with a methoxyphenyl substituent and a sulfanylidene group. Its unique structure contributes to its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of cyclopenta[d]pyrimidine have shown effectiveness against several bacterial strains. In one study, synthesized compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that 1-(4-methoxyphenyl)-4-sulfanylidene may exhibit similar effects due to structural similarities .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds with sulfanylidene groups are often potent inhibitors of key enzymes. Notably, research has shown that related compounds exhibit strong inhibitory activity against acetylcholinesterase (AChE) and urease. These findings suggest that 1-(4-methoxyphenyl)-4-sulfanylidene might also act as an effective AChE inhibitor, which is crucial for treating conditions like Alzheimer's disease .
Case Studies
- Antibacterial Screening : A series of synthesized pyrimidine derivatives were tested for their antibacterial properties. The results indicated that modifications in the phenyl ring significantly influenced the activity against various bacterial strains. The most potent derivatives had substitutions similar to those found in 1-(4-methoxyphenyl)-4-sulfanylidene .
- Enzyme Inhibition : In a study evaluating the efficacy of various heterocyclic compounds as AChE inhibitors, several analogs of 1-(4-methoxyphenyl)-4-sulfanylidene were tested. The results showed promising IC50 values indicating strong inhibitory potential .
Pharmacological Implications
The pharmacological implications of 1-(4-methoxyphenyl)-4-sulfanylidene are significant:
- Antibacterial Applications : Given its potential antibacterial properties, this compound could be explored further for developing new antibiotics.
- Neurological Disorders : Its inhibitory action on AChE suggests potential use in treating neurodegenerative diseases.
- Cancer Therapy : Similar compounds have been investigated for their anticancer properties; thus, further research could elucidate its role in oncology.
Q & A
Basic Synthesis and Characterization
Q: What are the optimized synthetic routes for synthesizing 1-(4-methoxyphenyl)-4-sulfanylidene-cyclopenta[d]pyrimidin-2-one, and how can purity be ensured? A:
- Synthesis: One-pot multicomponent reactions (MCRs) using thiourea derivatives, cyclopentanone, and 4-methoxybenzaldehyde under acid catalysis (e.g., p-toluenesulfonic acid) are common . Microwave-assisted synthesis may reduce reaction time and improve yield .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or dioxane ensures purity. Monitor by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
- Characterization: Confirm structure via -NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.8 ppm for methoxy group), -NMR, and HRMS (expected [M+H] at m/z 315.08) .
Biological Activity Assessment
Q: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity? A:
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli), with positive controls like ciprofloxacin .
- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations; compare IC to doxorubicin .
- Enzyme Inhibition: Kinase inhibition profiling (e.g., EGFR, CDK2) using fluorescence-based assays. Structural analogs show IC values <10 μM .
Structural and Computational Analysis
Q: How can computational methods predict the compound’s reactivity and binding modes? A:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., sulfanylidene sulfur) prone to nucleophilic attack .
- Molecular Docking: Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17). Key interactions: methoxyphenyl group with hydrophobic pocket (ΔG ~-8.5 kcal/mol) .
- ADMET Prediction: SwissADME predicts moderate solubility (LogS ~-4.2) and CYP3A4 inhibition risk .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How do substituent modifications (e.g., methoxy vs. ethoxy) impact bioactivity? A:
- Methoxy Group: Critical for π-π stacking with aromatic residues in enzyme active sites. Replacement with ethoxy reduces potency (ΔIC +25%) .
- Sulfanylidene Moiety: Essential for H-bonding with catalytic lysine residues. Oxidation to sulfone abolishes activity .
- Cyclopenta Ring: Rigidity enhances binding; replacing with cyclohexane lowers thermal stability (T ↓15°C) .
Resolving Data Contradictions in Solubility vs. Activity
Q: How to address conflicting reports on solubility and in vivo efficacy? A:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes). Analog studies show 3x bioavailability improvement .
- Metabolic Stability: Perform liver microsome assays (human/rat). Methoxy groups reduce CYP-mediated degradation compared to hydroxyl analogs .
- In Vivo Validation: Administer 10 mg/kg (IP) in murine models; monitor plasma concentration via LC-MS/MS (C ~1.2 μg/mL at 2h) .
Synthetic Route Optimization for Scale-Up
Q: What strategies improve yield and scalability while minimizing side products? A:
- Catalyst Screening: Replace p-toluenesulfonic acid with Amberlyst-15 (reusable, 85% yield vs. 70%) .
- Stepwise Cyclization: Isolate intermediates (e.g., enamine precursor) to avoid dimerization. Purify via flash chromatography .
- Green Chemistry: Use ethanol/water mixtures under reflux; reduces waste (E-factor <15) .
Analytical Challenges in Stability Studies
Q: How to assess photolytic and hydrolytic degradation under varying conditions? A:
- Photostability: Expose to UV light (320–400 nm) for 48h; monitor by HPLC (degradation <5% in amber vials) .
- Hydrolysis: Incubate in pH 1.2 (HCl) and pH 7.4 (PBS) at 37°C. Sulfanylidene group degrades faster in acidic media (t ~8h) .
- Thermal Stability: DSC analysis shows decomposition onset at 210°C (N atmosphere) .
Advanced Applications in Drug Discovery
Q: What niche therapeutic areas are promising for this scaffold? A:
- Antifibrotic Agents: Target TGF-β1 signaling in lung fibroblasts (IC ~2 μM in A549 cells) .
- Antidiabetic: Inhibit α-glucosidase (IC 12 μM vs. acarbose 30 μM) via competitive binding .
- Neuroprotection: Reduce ROS in SH-SY5Y neurons (30% at 10 μM) via Nrf2 pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
